molecular formula C13H17NO4S B6296008 ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate CAS No. 2089646-02-4

((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Cat. No. B6296008
M. Wt: 283.35 g/mol
InChI Key: JKCVTTVRPURDMB-MNOVXSKESA-N
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Description

((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, often referred to as MOMBMS or MOMBS, is a molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. This molecule is a type of sulfonate ester, which is a class of compounds that are known for their stability and resistance to hydrolysis. MOMBMS has been used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate' involves the protection of the amine group, followed by the formation of the pyrrolidine ring and subsequent deprotection of the amine group. The final step involves the reaction of the pyrrolidine intermediate with 4-methylbenzenesulfonyl chloride to form the desired product.

Starting Materials
4-methylbenzenesulfonyl chloride, 4-methyl-2-nitrobenzoic acid, ethyl 2-aminobutyrate, triethylamine, sodium borohydride, acetic acid, sodium hydroxide, methanol, diethyl ethe

Reaction
Protection of the amine group of ethyl 2-aminobutyrate with 4-methyl-2-nitrobenzoic acid using triethylamine as a base and acetic acid as a solvent., Reduction of the nitro group using sodium borohydride in methanol to form the corresponding amine., Formation of the pyrrolidine ring by reacting the amine intermediate with acetic anhydride in the presence of sodium acetate., Deprotection of the amine group using sodium hydroxide in methanol., Reaction of the pyrrolidine intermediate with 4-methylbenzenesulfonyl chloride in diethyl ether to form the desired product.

Scientific Research Applications

MOMBMS has been used in a variety of scientific research applications. In synthetic organic chemistry, it has been used as a reagent in the synthesis of a variety of compounds, such as chiral alcohols, amines, and carboxylic acids. In biochemistry, it has been used to synthesize peptides and proteins. In pharmacology, it has been used to synthesize drugs, such as antihistamines and anti-inflammatory agents.

Mechanism Of Action

MOMBMS is an ester, which means that it can act as a catalyst in a variety of reactions. It can react with an alcohol to form an ester bond, and it can also react with an amine to form an amide bond. In addition, MOMBMS can act as a proton donor in acid-base reactions, and it can also act as a nucleophile in substitution reactions.

Biochemical And Physiological Effects

MOMBMS has been studied extensively in recent years due to its potential applications in a variety of fields. In terms of biochemical and physiological effects, MOMBMS has been shown to have anti-inflammatory, anti-allergic, and anti-microbial properties. In addition, it has been found to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

MOMBMS has several advantages for laboratory experiments. It is relatively stable and resistant to hydrolysis, making it ideal for use in a variety of synthetic organic chemistry reactions. In addition, it is relatively inexpensive and readily available. The main limitation of MOMBMS is that it is not water-soluble, which can make it difficult to use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for MOMBMS. One potential direction is the development of new synthetic methods for the synthesis of this molecule. In addition, further research could be conducted to explore the potential applications of MOMBMS in the fields of pharmacology and biochemistry. Finally, further research could be conducted to explore the potential therapeutic benefits of MOMBMS, and to determine the optimal dosage and administration for these potential therapeutic applications.

properties

IUPAC Name

[(2S,4R)-4-methyl-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-9-3-5-12(6-4-9)19(16,17)18-8-11-7-10(2)13(15)14-11/h3-6,10-11H,7-8H2,1-2H3,(H,14,15)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCVTTVRPURDMB-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2S,4R)-4-Methyl-5-oxopyrrolidin-2-YL)methyl 4-methylbenzenesulfonate

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